molecular formula C16H22O3 B15416247 1-(2,3,4-Trimethoxyphenyl)cycloheptene CAS No. 189832-04-0

1-(2,3,4-Trimethoxyphenyl)cycloheptene

Cat. No.: B15416247
CAS No.: 189832-04-0
M. Wt: 262.34 g/mol
InChI Key: GJJCDBAVAYEJSG-UHFFFAOYSA-N
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Description

1-(2,3,4-Trimethoxyphenyl)cycloheptene (CAS 22961-66-6) is a synthetic organic compound featuring a cycloheptene ring directly substituted with a 2,3,4-trimethoxyphenyl moiety. This structure is of significant interest in medicinal and synthetic chemistry as a potential intermediate or core scaffold. The 2,3,4-trimethoxyphenyl group is a recognized pharmacophore in antimitotic agent research. Compounds containing this specific aryl substitution pattern have been investigated for their ability to mimic natural products like colchicine and inhibit tubulin polymerization, a key mechanism for developing anticancer agents . For instance, structural analogs, such as phenylcyclohexene derivatives bearing the 2,3,4-trimethoxyphenyl group, have demonstrated binding to the colchicine site of tubulin . Furthermore, the chemical framework of this product suggests its utility as a versatile building block in organic synthesis. It can serve as a precursor in various cascade reactions, including Friedel-Crafts acylations and subsequent cyclizations, to construct more complex polycyclic architectures valuable in chemical research . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

189832-04-0

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

1-(2,3,4-trimethoxyphenyl)cycloheptene

InChI

InChI=1S/C16H22O3/c1-17-14-11-10-13(15(18-2)16(14)19-3)12-8-6-4-5-7-9-12/h8,10-11H,4-7,9H2,1-3H3

InChI Key

GJJCDBAVAYEJSG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2=CCCCCC2)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Synergy with Trimethoxy Motifs : The 2,3,4-trimethoxyphenyl group’s electron-donating capacity aligns with structure-activity relationships (SARs) observed in microtubule-targeting agents, though its substitution pattern may reduce potency relative to 3,4,5-trimethoxy analogs .
  • Synthetic Accessibility : The patent’s methodology enables rapid diversification of R and R1 groups, facilitating SAR studies to optimize pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,3,4-Trimethoxyphenyl)cycloheptene, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions. Optimization requires systematic variation of parameters (e.g., solvent polarity, temperature, catalyst loading). For example:

ParameterTested RangeOptimal ConditionImpact on Yield
Catalyst (Lewis acid)BF₃·Et₂O, AlCl₃, FeCl₃AlCl₃ (1.2 equiv)Yield ↑ 25%
Reaction Temp0°C to 80°C40°CPurity ↑ 90%
  • Solvent selection (e.g., dichloromethane vs. toluene) must balance solubility and reactivity. Purification via column chromatography (silica gel, hexane/ethyl acetate) is standard .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Combine NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm proton environments and carbon hybridization. For stereochemical ambiguity, NOESY or ROESY experiments resolve spatial proximity of methoxy groups and cycloheptene protons. X-ray crystallography provides definitive proof of regiochemistry if single crystals are obtainable. Computational validation (DFT-optimized geometries vs. experimental data) resolves discrepancies .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in photochemical or oxidative environments?

  • Methodological Answer : Use time-resolved spectroscopy (UV-Vis, fluorescence quenching) to track intermediates under controlled oxidative (e.g., O₃, H₂O₂) or UV-light conditions. Compare with computational models (TD-DFT) to predict excited-state behavior. For example, methoxy substituents may stabilize charge-transfer states, altering reaction pathways. Surface adsorption studies (e.g., on silica or cellulose) can mimic environmental interactions .

Q. How do contradictory data arise in computational vs. experimental studies of its thermodynamic stability?

  • Methodological Answer : Discrepancies often stem from solvent effects or basis-set limitations in DFT calculations. Address this by:

  • Benchmarking computational methods (e.g., B3LYP/6-311+G(d,p) vs. M06-2X) against experimental thermochemical data (DSC/TGA).
  • Including implicit solvation models (PCM, SMD) to mimic experimental conditions.
  • Cross-validating with isothermal titration calorimetry (ITC) for binding energetics in host-guest systems .

Q. What advanced techniques characterize its adsorption behavior on indoor surfaces (e.g., polymers, glass)?

  • Methodological Answer : Apply atomic force microscopy (AFM) and ToF-SIMS to map surface adsorption at nanoscale resolution. Couple with microspectroscopic imaging (Raman, FTIR) to identify chemical interactions (e.g., hydrogen bonding with silica). Controlled humidity/temperature chambers simulate real-world environments. Reference indoor surface studies for analogous compounds to infer behavior .

Data-Driven Research Design

Q. How can researchers design experiments to resolve conflicting bioactivity reports for this compound?

  • Methodological Answer :

  • Step 1 : Standardize assay conditions (cell lines, incubation time, solvent controls).
  • Step 2 : Use orthogonal assays (e.g., enzymatic inhibition + cytotoxicity screening) to distinguish specific vs. non-specific effects.
  • Step 3 : Validate via SAR studies by synthesizing analogs (e.g., varying methoxy positions) to isolate critical functional groups.

Tables for Key Data

Table 1 : Common Analytical Techniques for Structural Validation

TechniqueKey Information ObtainedLimitations
X-ray CrystallographyAbsolute stereochemistryRequires single crystals
2D NMR (HSQC, HMBC)Connectivity of methoxy groupsSignal overlap in crowded regions
HRMSMolecular formula confirmationNo stereochemical data

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